molecular formula C30H26F2N2O2S B303818 N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303818
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: PTJFSOIDZBPRGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potential anticancer agent in the early 1990s and has since been the subject of numerous studies.

Wirkmechanismus

DMXAA works by activating the innate immune system, leading to the production of cytokines and other immune mediators. This immune response leads to the destruction of the tumor vasculature and the subsequent death of the tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important mediators of the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of preclinical models. This makes it a promising candidate for further study in clinical trials. However, DMXAA has also been shown to have a number of limitations. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, DMXAA has been shown to have limited efficacy in some tumor types.

Zukünftige Richtungen

There are a number of future directions for the study of DMXAA. One area of interest is the development of combination therapies that incorporate DMXAA with other anticancer agents. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and safety profiles.

Synthesemethoden

DMXAA can be synthesized using a variety of methods, but one of the most common is the reaction of 2,4-difluoroaniline with 4-methylthiophenol in the presence of a palladium catalyst. The resulting intermediate is then reacted with a mixture of phenylacetonitrile and cyclohexanone to produce DMXAA.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, and colon cancers. DMXAA works by targeting the tumor vasculature, leading to the destruction of the blood vessels that supply the tumor with nutrients and oxygen.

Eigenschaften

Produktname

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C30H26F2N2O2S

Molekulargewicht

516.6 g/mol

IUPAC-Name

N-(2,4-difluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H26F2N2O2S/c1-17-27(30(36)34-24-13-10-21(31)16-23(24)32)28(19-8-11-22(37-2)12-9-19)29-25(33-17)14-20(15-26(29)35)18-6-4-3-5-7-18/h3-13,16,20,28,33H,14-15H2,1-2H3,(H,34,36)

InChI-Schlüssel

PTJFSOIDZBPRGK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.